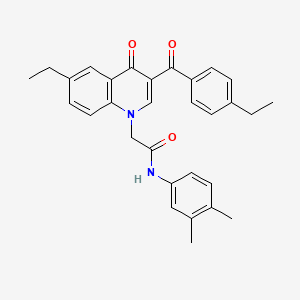

N-(3,4-dimethylphenyl)-2-(6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide

Descripción

N-(3,4-Dimethylphenyl)-2-(6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is a quinoline-based acetamide derivative characterized by a 4-oxoquinolin-1(4H)-yl core substituted with a 6-ethyl group and a 3-(4-ethylbenzoyl) moiety. The acetamide side chain is further modified with a 3,4-dimethylphenyl group.

Propiedades

IUPAC Name |

N-(3,4-dimethylphenyl)-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N2O3/c1-5-21-8-11-23(12-9-21)29(34)26-17-32(27-14-10-22(6-2)16-25(27)30(26)35)18-28(33)31-24-13-7-19(3)20(4)15-24/h7-17H,5-6,18H2,1-4H3,(H,31,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBDYMYNVNFKQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)CC)CC(=O)NC4=CC(=C(C=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(3,4-dimethylphenyl)-2-(6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is a complex organic compound with significant potential for biological activity. Its unique structure, characterized by a dimethylphenyl group and a quinoline moiety, suggests various pharmacological applications, particularly in the fields of medicinal chemistry and drug development.

- Molecular Formula : C30H30N2O3

- Molecular Weight : 466.6 g/mol

- Purity : Generally around 95% for research applications

The compound's structure includes functional groups that contribute to its reactivity and biological interactions, such as an acetamide group and a carbonyl group in the benzoyl part, which can undergo hydrolysis and electrophilic substitutions respectively .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Quinoline derivatives have been noted for their ability to inhibit bacterial growth and combat infections.

- Anti-inflammatory Effects : Similar compounds show promise in reducing inflammation through various biochemical pathways.

- Antitumor Potential : The structural features of this compound suggest it may act on multiple biological targets critical for cancer progression.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary data suggest interactions with enzymes and receptors involved in metabolic pathways and signal transduction processes. For example, binding studies using radiolabeled compounds could elucidate its interaction profiles with specific biological targets.

Comparative Analysis of Similar Compounds

The following table summarizes some structurally similar compounds and their notable biological activities:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| N-(3,4-Dimethylphenyl)-2-[3-(4-Ethylbenzoyl)-6-Methyl]-acetamide | Similar acetamide structure | Antimicrobial properties |

| 6-Ethyl-N-(3-Methoxyphenyl)quinolin-2-carboxamide | Quinoline core with carboxamide | Anti-inflammatory effects |

| 7-Methoxy-N-(2-Methylphenyl)quinolinone | Modified quinolone structure | Antitumor activity |

These compounds highlight the diverse biological activities linked to variations in the chemical structure of quinoline derivatives.

Case Studies and Research Findings

Recent studies have focused on the pharmacological evaluation of quinoline derivatives, including those similar to this compound. For instance:

- Anticancer Studies : Research has demonstrated that certain quinoline derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. This suggests potential for developing novel anticancer therapies.

- Infection Models : In vivo studies using animal models have shown that related compounds can effectively reduce bacterial load in infected tissues, indicating their utility as antimicrobial agents.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

Table 1: Key Structural Features and Properties of Analogous Compounds

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.